Methyl (R)-2-Azetidinecarboxylate
Overview
Description
Methyl ®-2-Azetidinecarboxylate is a chiral azetidine derivative that has garnered significant interest in the fields of organic and medicinal chemistry. This compound is characterized by its four-membered azetidine ring, which imparts unique chemical properties and reactivity. The ®-configuration denotes the specific stereoisomer of the compound, which can have distinct biological activities compared to its (S)-counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl ®-2-Azetidinecarboxylate can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For instance, the reaction of ®-2-aminobutyric acid with methanol in the presence of a dehydrating agent can yield Methyl ®-2-Azetidinecarboxylate. Another method involves the use of azetidinone intermediates, which can be converted to the desired product through esterification reactions.
Industrial Production Methods: Industrial production of Methyl ®-2-Azetidinecarboxylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl ®-2-Azetidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azetidine-2,3-dione derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol, yielding Methyl ®-2-Azetidinecarbinol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include azetidine-2,3-dione, Methyl ®-2-Azetidinecarbinol, and various substituted azetidine derivatives.
Scientific Research Applications
Methyl ®-2-Azetidinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: Methyl ®-2-Azetidinecarboxylate derivatives are investigated for their potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl ®-2-Azetidinecarboxylate involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Methyl ®-2-Azetidinecarboxylate can be compared with other azetidine derivatives and similar compounds:
Azetidine-2-carboxylic acid: Unlike Methyl ®-2-Azetidinecarboxylate, this compound lacks the ester group, which affects its reactivity and biological activity.
Methyl (S)-2-Azetidinecarboxylate: The (S)-isomer has different stereochemistry, leading to variations in its interaction with biological targets.
Azetidinone derivatives: These compounds have a carbonyl group at the 2-position, which significantly alters their chemical properties and reactivity.
Biological Activity
Methyl (R)-2-Azetidinecarboxylate is a chiral compound with significant implications in medicinal chemistry, particularly due to its unique structural features and biological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound possesses a four-membered azetidine ring with a carboxylate functional group, which is critical for its biological interactions. The stereochemistry of the compound, indicated by the (R) configuration, plays a crucial role in its reactivity and biological efficacy compared to its (S) counterpart.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. For instance, it has shown potential as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system, which has implications for pain and inflammation management .
- Receptor Modulation : this compound can act as a precursor for biologically active molecules that modulate receptor activity, including cannabinoid receptors .
Biological Activity Data
Recent studies have highlighted various aspects of the biological activity of this compound:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Properties : The compound's ability to modulate cellular pathways suggests potential applications in cancer therapy. For example, it has been evaluated for its effects on cancer cell proliferation and survival .
- Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells from damage, indicating its potential in treating neurodegenerative diseases .
Case Studies
Several case studies illustrate the compound's efficacy in various biological contexts:
- Case Study 1 : In vitro studies demonstrated that this compound significantly inhibited MAGL activity, leading to increased levels of endocannabinoids, which are beneficial for managing pain and inflammation .
- Case Study 2 : In vivo experiments with rodent models showed that administration of the compound resulted in reduced tumor growth rates in xenograft models, supporting its role as an anticancer agent .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
methyl (2R)-azetidine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-8-5(7)4-2-3-6-4/h4,6H,2-3H2,1H3/t4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNOQXRIMCFHKZ-SCSAIBSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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